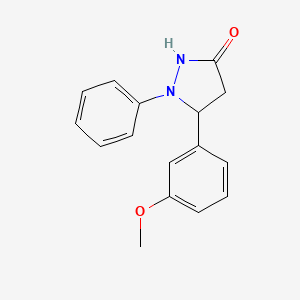

5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

86796-68-1 |

|---|---|

Molecular Formula |

C16H16N2O2 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

5-(3-methoxyphenyl)-1-phenylpyrazolidin-3-one |

InChI |

InChI=1S/C16H16N2O2/c1-20-14-9-5-6-12(10-14)15-11-16(19)17-18(15)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3,(H,17,19) |

InChI Key |

COPNYVPAAQSQOR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one typically involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization to form the pyrazolidinone ring. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of pyrazolidinones, including 5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, structure-activity relationship studies have shown that modifications to the phenyl ring can enhance biological activity against breast and colon carcinoma cells .

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with certain substitutions increasing its efficacy .

2. Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for various chemical transformations, making it valuable in synthetic organic chemistry .

3. Neuropharmacology

- Anticonvulsant Potential : Preliminary studies suggest that this compound may modulate neurotransmitter pathways, indicating potential applications in treating seizure disorders .

Case Studies

Several studies have documented the efficacy and applications of this compound:

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Pyrazolidinone Derivatives

- 4-Methyl-1-phenylpyrazolidin-3-one (): Substitution at the 4-position with a methyl group simplifies the structure compared to the target compound. Electrochemical oxidation studies show that 4-methyl and 5-phenyl derivatives undergo similar pathways, forming 1-phenylpyrazolin-3-one as a major product.

5-Phenyl-1-phenylpyrazolidin-3-one ():

Replacing the 3-methoxyphenyl group with a simple phenyl substituent at the 5-position removes the electron-donating methoxy group. This modification may decrease the compound’s polarity and affect its interaction with biological targets or catalytic systems.

Complex Heterocyclic Derivatives

- 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (): This compound incorporates a pyrazolo[3,4-c]pyrimidine core fused with a chromenone system, significantly increasing molecular complexity. The presence of fluorine atoms and morpholine substituents enhances lipophilicity and metabolic stability compared to the simpler pyrazolidinone structure of the target compound. Such derivatives are often designed for high-affinity biological interactions, such as kinase inhibition .

- 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): The addition of a thiophene ring and amino group introduces hydrogen-bonding capabilities, which are absent in the target compound. These features are critical for optimizing pharmacokinetic properties in drug discovery .

Reactivity and Electrochemical Behavior

Physical and Spectral Properties

The methoxy group’s polarity likely enhances solubility in polar solvents relative to fluorine- or alkyl-substituted derivatives.

Biological Activity

5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one, a pyrazolidinone derivative, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its synthesis, biological properties, mechanisms of action, and structure-activity relationships, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by a pyrazolidinone core with a methoxy-substituted phenyl group at the 5-position. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. The following general synthetic route can be employed:

- Formation of Pyrazolidinone :

- React hydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.

- The reaction yields this compound via cyclization.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including leukemia and melanoma. For instance, one study reported an IC50 value of less than 10 µM against HL-60 (human leukemia) and WM-115 (melanoma) cells, demonstrating potent cytotoxicity while exhibiting lower sensitivity towards normal human umbilical vein endothelial cells (HUVEC) .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. In silico docking studies revealed that it interacts effectively with specific enzymes, suggesting potential therapeutic applications in metabolic disorders. The binding affinity and inhibitory effects were evaluated through molecular dynamics simulations, highlighting its capability to modulate enzyme activity .

The mechanism underlying the biological activity of this compound involves several pathways:

- Enzyme Interaction : The compound mimics natural substrates, inhibiting key metabolic enzymes by blocking their active sites.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key observations include:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Substitution | Enhances lipophilicity, improving cellular uptake |

| Phenyl Ring Modifications | Variations in substituents (e.g., chloro, methyl) affect potency and selectivity against different cancer types |

Studies have shown that derivatives with electron-donating groups like methoxy exhibit enhanced activity compared to those with electron-withdrawing groups .

Case Studies and Research Findings

- Cytotoxicity Assays : A study demonstrated that the compound significantly inhibited cell proliferation in HL-60 and WM-115 cell lines, with IC50 values indicating strong anticancer potential.

- Molecular Docking Studies : These studies provided insights into the binding interactions between the compound and target enzymes, supporting its role as an effective inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.